リュビジン

概要

説明

リュビジンは、細胞プロセスに関与する特定の酵素に対する阻害効果で知られている化学化合物です。これは、リシンメチルトランスフェラーゼSETドメイン含有タンパク質8(SETD8)およびサイクリン依存性キナーゼ4(CDK4)の強力な阻害剤として同定されています。これらの特性により、リュビジンは科学研究、特に癌生物学とエピジェネティクスの分野で貴重な化合物となっています .

科学的研究の応用

Ryuvidine has several scientific research applications, including:

Cancer Research: Ryuvidine is used to study the inhibition of SET domain-containing protein 8 and cyclin-dependent kinase 4, both of which are involved in cancer progression. .

Epigenetics: Ryuvidine is used to investigate the role of lysine methylation in gene expression and chromatin structure.

Drug Development: Ryuvidine serves as a lead compound for developing new therapeutic agents targeting lysine methyltransferases and cyclin-dependent kinases

作用機序

リュビジンは、特定の酵素の活性を阻害することによってその効果を発揮します。これは、リシンメチルトランスフェラーゼSETドメイン含有タンパク質8とサイクリン依存性キナーゼ4の活性部位に結合し、それらの通常の機能を妨げます。 この阻害は、ヒストンH4のリシン20におけるモノメチル化の減少と細胞周期の破壊につながり、最終的に癌細胞における細胞死を引き起こします .

類似の化合物との比較

リュビジンは、リシンメチルトランスフェラーゼSETドメイン含有タンパク質8とサイクリン依存性キナーゼ4に対する二重阻害効果においてユニークです。類似の化合物には以下が含まれます。

これらの化合物は、類似の阻害特性を共有していますが、化学構造と阻害のメカニズムが異なります。これは、リュビジンの独自性を強調しています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, Ryuvidine inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . Ryuvidine’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .

Cellular Effects

Ryuvidine exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . Ryuvidine’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .

Molecular Mechanism

The molecular mechanism of Ryuvidine involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. Ryuvidine binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, Ryuvidine inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ryuvidine change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, Ryuvidine suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to Ryuvidine in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Ryuvidine vary with different dosages in animal models. At lower doses, Ryuvidine effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Ryuvidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, Ryuvidine affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .

Transport and Distribution

Ryuvidine is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, Ryuvidine accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .

Subcellular Localization

Ryuvidine’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows Ryuvidine to directly modulate key nuclear processes.

準備方法

化学反応の分析

リュビジンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: リュビジンは、強力な酸化剤を使用して酸化することができ、さまざまな酸化誘導体の形成につながります。

還元: リュビジンを含む還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用して行われ、還元誘導体の形成につながります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

リュビジンには、以下を含むいくつかの科学研究への応用があります。

がん研究: リュビジンは、がんの進行に関与するSETドメイン含有タンパク質8とサイクリン依存性キナーゼ4の阻害を研究するために使用されます。 .

エピジェネティクス: リュビジンは、遺伝子発現とクロマチン構造におけるリシンメチル化の役割を調査するために使用されます。

創薬: リュビジンは、リシンメチルトランスフェラーゼとサイクリン依存性キナーゼを標的とする新しい治療薬の開発のためのリード化合物として役立ちます

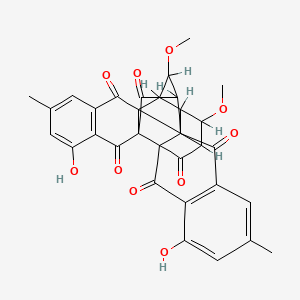

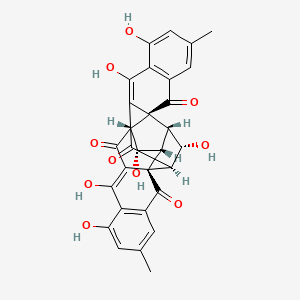

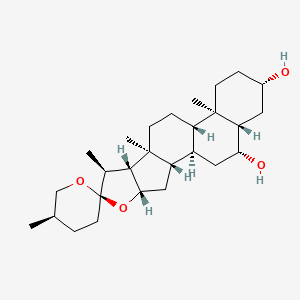

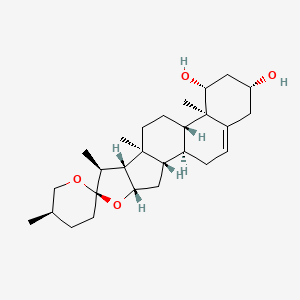

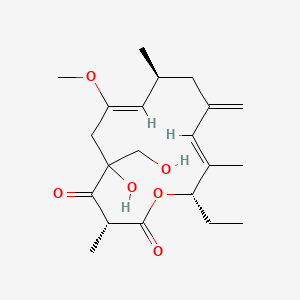

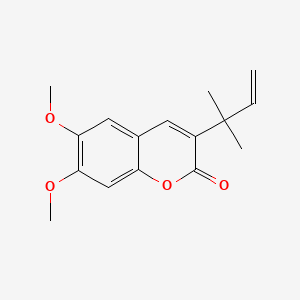

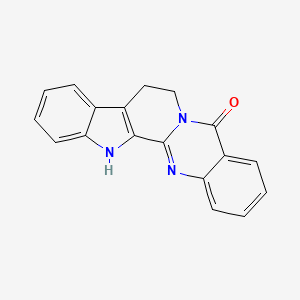

類似化合物との比較

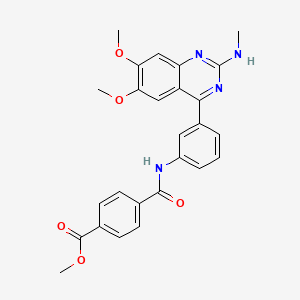

Ryuvidine is unique in its dual inhibitory effects on lysine methyltransferase SET domain-containing protein 8 and cyclin-dependent kinase 4. Similar compounds include:

These compounds share similar inhibitory properties but differ in their chemical structures and mechanisms of inhibition, highlighting the uniqueness of Ryuvidine .

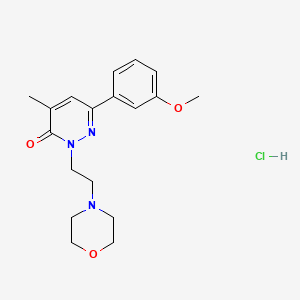

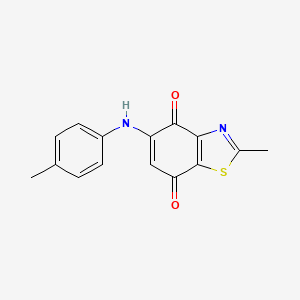

特性

IUPAC Name |

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLHASLIOXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: Ryuvidine has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

- CDK4: Ryuvidine acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by Ryuvidine leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.

- SETD8: Ryuvidine has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, Ryuvidine disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.

- KDM5A: Research has also identified Ryuvidine as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, Ryuvidine's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.

- UHRF1: Interestingly, Ryuvidine has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does Ryuvidine's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that Ryuvidine exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that Ryuvidine's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can Ryuvidine's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. Ryuvidine has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that Ryuvidine mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for Ryuvidine in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of Ryuvidine as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that Ryuvidine could hold therapeutic potential for rheumatoid arthritis. [, ] Ryuvidine's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of Ryuvidine was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。